(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide

Descripción

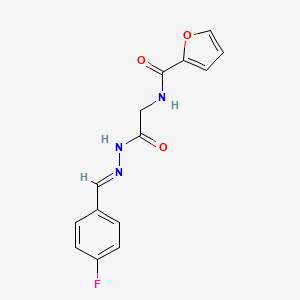

(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a hydrazone-based compound featuring a furan-2-carboxamide core linked to a 4-fluorobenzylidene moiety via a hydrazinyl-oxoethyl bridge. Its structure (Figure 1) includes:

- Hydrazinyl-oxoethyl linker: A flexible spacer enabling conformational adaptability.

- 4-Fluorobenzylidene group: The electron-withdrawing fluorine atom enhances stability and influences electronic properties.

This compound is synthesized via acid-catalyzed condensation of furan-2-carboxamide hydrazide with 4-fluorobenzaldehyde, a method consistent with hydrazone formation protocols observed in related studies . Its structural motifs are associated with antimicrobial, anticancer, and antioxidant activities, as seen in analogous compounds .

Propiedades

IUPAC Name |

N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O3/c15-11-5-3-10(4-6-11)8-17-18-13(19)9-16-14(20)12-2-1-7-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOKFHQLGIUMDQ-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.

Synthesis and Characterization

The synthesis of (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide typically involves the reaction between 4-fluorobenzaldehyde and furan-2-carbohydrazide. The resulting compound is characterized using various analytical techniques such as NMR, IR spectroscopy, and elemental analysis.

Table 1: Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C12H12FN3O3 |

| Melting Point | 172–174 °C |

| IR (KBr, cm−1) | 3356 (NH), 1690 (C=N), 1606 (C=C) |

| ^1H NMR (DMSO-d6) | δ= 4.55 (d, CH2NH), δ= 7.21–7.35 (Ar) |

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 7.81 μM , indicating potent activity against tumor cells. This activity is attributed to its ability to interact with specific cellular targets and induce apoptosis.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of pathogens. In vitro assays demonstrated that it possesses notable antibacterial activity, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

The biological mechanisms underlying the activity of (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress and subsequent cell death.

Case Studies

- Cancer Cell Line Study : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of apoptosis markers.

- Antibacterial Efficacy : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 10 μg/mL .

Comparación Con Compuestos Similares

Table 1: Structural Features of (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide and Analogous Compounds

Key Observations :

- Heterocyclic Modifications : Thiophene (in ) and thiazole (in ) cores enhance lipophilicity compared to furan, affecting membrane permeability.

- Functional Group Additions : Sulfanyl and oxadiazole groups (in ) introduce hydrogen-bonding and redox-active sites, influencing antioxidant properties.

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations :

- High melting points (e.g., 268–269°C for 24c ) correlate with crystalline stability imparted by fluorophenyl and rigid heterocycles.

- IR spectra consistently show C=O stretches near 1650–1690 cm⁻¹, confirming hydrazone and amide functionalities.

Antimicrobial Activity :

- Compound 24c () demonstrated potent antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL), attributed to the 4-fluorobenzylidene group enhancing membrane penetration.

- The oxadiazole derivative () showed moderate antifungal activity against Candida albicans (MIC = 16 µg/mL), likely due to sulfanyl groups disrupting cellular redox balance.

Anticancer Potential:

Antioxidant Properties :

- Hydrazones with electron-withdrawing substituents (e.g., nitro in ) showed reduced radical scavenging activity compared to methoxy-substituted analogs, highlighting the role of electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.